molecular formula C13H20N6O2S B2778082 N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide CAS No. 1172389-68-2

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide

Cat. No. B2778082
CAS RN: 1172389-68-2
M. Wt: 324.4
InChI Key: KYBHVIVRHHJJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyrimidine ring, an amino group, and a sulfonamide group . These functional groups suggest that the compound could have a variety of chemical properties and potential uses, particularly in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific information or an X-ray crystallography study, it’s difficult to provide an accurate analysis of its structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The pyrazole and pyrimidine rings, for example, could participate in electrophilic aromatic substitution reactions . The amino group could act as a nucleophile in substitution reactions, and the sulfonamide group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polar functional groups, and its melting point would be influenced by the strength of the intermolecular forces between its molecules .

Scientific Research Applications

Catalysis in Organic Synthesis

The pyrazole moiety within this compound is known to be a part of ligands that facilitate catalysis in organic synthesis. For instance, NNN pincer palladium (II) complexes, which include similar pyrazole-based ligands, have shown efficiency in Heck coupling reactions . This application is crucial for creating complex organic molecules, potentially useful in pharmaceuticals and materials science.

Antileishmanial and Antimalarial Activity

Compounds with the pyrazole and pyrimidine structures have been studied for their potential in treating parasitic diseases. A molecular simulation study highlighted the fitting pattern of a similar compound in the active site of an enzyme related to the Leishmania parasite, indicating potential antileishmanial activity . This suggests that our compound could be explored for similar antiparasitic applications.

Anticancer Potential

The structural features of this compound, particularly the pyrazole and pyrimidine rings, are common in cyclin-dependent kinase inhibitors, which are a class of compounds with significant anticancer properties . The compound could be investigated for its potential to inhibit CDK2, a kinase involved in cell cycle regulation, thereby offering a pathway for cancer treatment.

Antimicrobial Activity

Pyrazole derivatives have been recognized for their antimicrobial potential. Compounds similar to our subject have shown good antimicrobial activity, which could be harnessed in the development of new antibiotics to combat resistant strains of bacteria .

Therapeutic Potential in Chemotherapy

The pyrazole core is often found in kinase inhibitors used in chemotherapy, such as crizotinib and erdafitinib. The compound could be synthesized and evaluated for its potential as a therapeutic agent in the treatment of various cancers .

Biological Evaluation for Drug Development

Given its structural similarity to compounds with known biological activities, this compound could be synthesized and subjected to a biological evaluation. This would determine its potential as a lead compound in drug development, particularly for diseases where pyrazole and pyrimidine derivatives are effective .

Antiviral Research

The sulfonamide functionality in the compound has been associated with antiviral activities. Research into similar compounds has shown promise in this area, suggesting that our compound could be valuable in the development of new antiviral drugs .

Future Directions

The future research directions for this compound would depend on its properties and potential uses. For example, if it showed promise as a drug, future research might focus on optimizing its structure for better efficacy, studying its pharmacokinetics and pharmacodynamics, or conducting clinical trials .

properties

IUPAC Name

N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O2S/c1-2-3-9-22(20,21)18-7-6-14-12-10-13(16-11-15-12)19-8-4-5-17-19/h4-5,8,10-11,18H,2-3,6-7,9H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBHVIVRHHJJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCCNC1=CC(=NC=N1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.